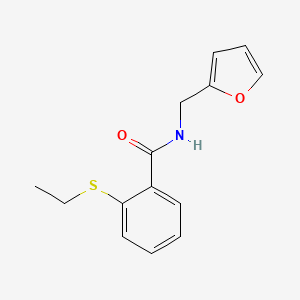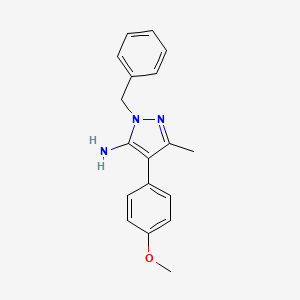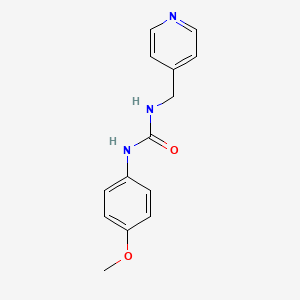![molecular formula C20H13Cl3N4O B5715053 6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile](/img/structure/B5715053.png)
6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile is not yet fully understood. However, it is believed to exert its anti-cancer and anti-inflammatory effects through the inhibition of various enzymes and signaling pathways. It has also been shown to disrupt bacterial cell membranes, leading to its anti-microbial activity.
Biochemical and Physiological Effects
Studies have shown that 6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile can induce apoptosis (programmed cell death) in cancer cells and inhibit the production of inflammatory cytokines. It has also been found to have low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent. In addition, its fluorescent properties make it useful for imaging and tracking biological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile is its versatility in various scientific applications. It can be used as a therapeutic agent, a fluorescent probe, and a tool for studying biological processes. However, its limitations include its relatively low solubility in water, which may affect its bioavailability, and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research and development of 6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile. These include:
1. Further optimization of the synthesis method to improve yield and purity of the compound.
2. Investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and inflammation.
3. Exploration of the compound's fluorescent properties for use in biological imaging and tracking.
4. Elucidation of the compound's mechanism of action to better understand its biochemical and physiological effects.
5. Development of new derivatives of the compound with improved solubility and bioavailability.
6. Evaluation of the compound's potential as an anti-microbial agent against various pathogens.
Conclusion
In conclusion, 6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile is a promising compound with unique properties and potential applications in various scientific fields. Its anti-cancer, anti-inflammatory, and anti-microbial properties, as well as its fluorescent properties, make it a versatile tool for scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent and imaging probe.
Métodos De Síntesis
The synthesis of 6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile involves the reaction of 4-(benzyloxy)benzaldehyde with hydrazine hydrate in the presence of acetic acid. The resulting product is then reacted with 2,4,5-trichloronicotinonitrile to obtain the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
6-{2-[4-(benzyloxy)benzylidene]hydrazino}-2,4,5-trichloronicotinonitrile has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In addition, it has shown promise as a fluorescent probe for detecting metal ions in biological systems.
Propiedades
IUPAC Name |
2,4,5-trichloro-6-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N4O/c21-17-16(10-24)19(23)26-20(18(17)22)27-25-11-13-6-8-15(9-7-13)28-12-14-4-2-1-3-5-14/h1-9,11H,12H2,(H,26,27)/b25-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLUYGJXDDDKFR-OPEKNORGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=C(C(=C(C(=N3)Cl)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC3=C(C(=C(C(=N3)Cl)C#N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-2,4,5-trichloropyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[4-(benzoylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5714999.png)




![N-benzyl-N'-[1,1-bis(trifluoromethyl)propyl]urea](/img/structure/B5715027.png)
![1-[2-methyl-5-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine](/img/structure/B5715032.png)

![N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5715047.png)
![4-methoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5715054.png)
